4-Tert-butylcyclohexane-1-carbonitrile
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Overview
Description
4-Tert-butylcyclohexane-1-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications.
Scientific Research Applications
1. Optical Activity and Stereochemistry
The preparation of optically active tert-butylcyclohexenes demonstrates the significance of 4-tert-butylcyclohexane-1-carbonitrile in studying the stereochemistry of cyclic compounds. The research focuses on understanding optical rotation and ring dissymetry through carbon-13 NMR spectral data and ORD-curves (Sadozai, Lepoivre, Dommisse, & Alderweireldt, 2010).
2. Catalysis and Chemical Synthesis
Studies in hydrogenation of tert-butylphenols over charcoal-supported rhodium catalysts in supercritical carbon dioxide solvent provide insights into the stereoselectivity of hydrogenation processes involving 4-tert-butylcyclohexane-1-carbonitrile derivatives (Hiyoshi, Rode, Sato, Tetsuka, & Shirai, 2007).
3. NMR Spectroscopy and Molecular Geometry
Research on the proton spectra of tert-butylcyclohexane derivatives has provided valuable information on molecular geometry and the influence of the tert-butyl group on chemical shifts. This is crucial in understanding the structural properties of compounds like 4-tert-butylcyclohexane-1-carbonitrile (Haddon & Jackman, 1973).
4. Advanced Materials Synthesis
The development of new polymers and materials, such as cardo poly(bisbenzothiazole)s and poly(ether imide)s, utilizes 4-tert-butylcyclohexane derivatives as key intermediates, indicating the compound's role in material science (Huang, Xu, & Yin, 2006); (Liaw, Hsu, & Liaw, 2001).
5. Solid-State Reactions and Catalysis
Investigations into solid-state reactions, such as keto-enolic tautomerization and catalytic hydrogenation, highlight the significance of 4-tert-butylcyclohexane-1-carbonitrile in understanding reaction mechanisms in the solid phase (Lamartine, 1992); (Sabra & Lamartine, 1993).
Mechanism of Action
Target of Action
4-Tert-butylcyclohexane-1-carbonitrile is primarily used as a reagent in organic synthesis . Its primary targets are alkyl halides, with which it reacts to form alcohols or ethers .
Mode of Action
The mode of action of 4-Tert-butylcyclohexane-1-carbonitrile involves its role as a Grignard reagent . Grignard reagents are alkoxides of magnesium that react with alkyl halides to form alcohols or ethers . In this process, 4-Tert-butylcyclohexane-1-carbonitrile interacts with its targets, resulting in the formation of new compounds .
Biochemical Pathways
The biochemical pathway affected by 4-Tert-butylcyclohexane-1-carbonitrile is the synthesis of alcohols and ethers from alkyl halides . This process is a key step in many organic synthesis pathways, and the downstream effects include the production of a variety of organic compounds .
Pharmacokinetics
Like other grignard reagents, it is likely to have low bioavailability due to its reactivity and the conditions required for its use .
Result of Action
The molecular and cellular effects of 4-Tert-butylcyclohexane-1-carbonitrile’s action are the formation of alcohols or ethers from alkyl halides . This transformation is a fundamental reaction in organic chemistry and is used in the synthesis of a wide range of compounds .
properties
IUPAC Name |
4-tert-butylcyclohexane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N/c1-11(2,3)10-6-4-9(8-12)5-7-10/h9-10H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGIZGGCJCFYKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butylcyclohexane-1-carbonitrile |
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